2-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrimidine-4-carbonitrile
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Overview
Description
2-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrimidine-4-carbonitrile is a useful research compound. Its molecular formula is C17H17FN6O and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.14478735 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Preparation Methods
Synthetic Routes: The synthesis of this compound involves multiple steps, starting with the preparation of intermediate structures. Commonly, the process begins with the formation of the fluoropyrimidine derivative, followed by the attachment of the octahydrocyclopentapyrrole moiety. The final step typically involves the addition of the pyrimidine-4-carbonitrile group. Reagents used include fluorinated pyrimidines, protecting groups, and various catalysts to drive the reactions.
Reaction Conditions: Conditions often include controlled temperature settings, use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and careful pH adjustments to optimize yields. Catalysts such as palladium or copper complexes might be employed to facilitate specific bond formations.
Industrial Production: Industrially, the production scales up with the use of large batch reactors, continuous flow systems, and enhanced purification processes, including chromatography and crystallization, to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: The compound is known to undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of a hydrogen atom with another substituent.
Cyclization: Formation of ring structures.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like hydrogen peroxide or permanganate.
Reduction: Employing reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens and strong bases or acids often participate in these reactions.
Cyclization: Heat and catalysts like acid or base catalysts.
Major Products: These reactions yield various intermediates and side products, potentially including other fluorinated compounds or pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules in synthetic organic chemistry.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential pharmacological applications due to its unique structure, possibly including antiviral, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or chemical processes.
5. Mechanism of Action: The compound’s mechanism of action typically involves interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. By binding to these targets, it can inhibit or activate various biological pathways, resulting in its observed effects. The precise interactions often depend on its structural features, including the fluorinated pyrimidine moiety.
6. Comparison with Similar Compounds: Similar compounds might include other fluorinated pyrimidines or cyclopentapyrrole derivatives. These compounds are compared based on:
Unique Features: This compound stands out due to its specific substitution pattern and the presence of a nitrile group on the pyrimidine ring.
Comparison with Similar Compounds
2-(5-fluoropyrimidin-2-yl)methyl-cyclopentapyrrole
4-cyanopyrimidine derivatives
Fluorinated pyrimidine-based inhibitors
Properties
IUPAC Name |
2-[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c18-13-7-21-16(22-8-13)25-11-17-4-1-2-12(17)9-24(10-17)15-20-5-3-14(6-19)23-15/h3,5,7-8,12H,1-2,4,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRAPFFVPNCLMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)COC3=NC=C(C=N3)F)C4=NC=CC(=N4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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